molecular formula C9H9NO3S B427565 2-[(2-Amino-2-oxoethyl)thio]benzoic acid CAS No. 197236-53-6

2-[(2-Amino-2-oxoethyl)thio]benzoic acid

Cat. No.: B427565
CAS No.: 197236-53-6
M. Wt: 211.24g/mol
InChI Key: CTLJJQVIQIPRFS-UHFFFAOYSA-N
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Description

2-[(2-Amino-2-oxoethyl)thio]benzoic acid is an organic compound with the molecular formula C9H9NO3S It is characterized by the presence of an amino group, a thioether linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Amino-2-oxoethyl)thio]benzoic acid can be synthesized through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-mercaptobenzoic acid.

    Formation of Thioether Linkage: The 2-mercaptobenzoic acid is reacted with 2-bromoacetamide under basic conditions to form the thioether linkage.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-2-oxoethyl)thio]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Amino-2-oxoethyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-2-oxoethyl)thio]benzoic acid involves its interaction with specific molecular targets. The thioether linkage and amino group allow it to bind to enzymes and proteins, potentially inhibiting their activity. This can affect various biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Amino-2-oxoethyl)thio]acetic acid
  • 2-[(2-Amino-2-oxoethyl)thio]propanoic acid
  • 2-[(2-Amino-2-oxoethyl)thio]butanoic acid

Uniqueness

2-[(2-Amino-2-oxoethyl)thio]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties and reactivity compared to its aliphatic counterparts. This makes it particularly useful in applications requiring aromatic compounds.

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLJJQVIQIPRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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